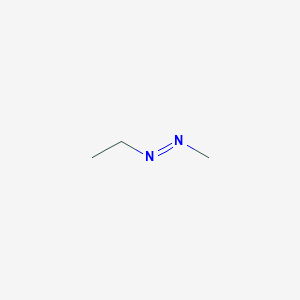
trans-Methyl-ethyl-diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Methyl-ethyl-diazene: is an organic compound with the molecular formula C₃H₈N₂ . It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Hydrazine: One traditional method involves the oxidation of hydrazine (N₂H₄) with hydrogen peroxide (H₂O₂) or air. The reaction proceeds as follows: [ \text{N₂H₄ + H₂O₂ → N₂H₂ + 2H₂O} ]
Hydrolysis of Diethyl Azodicarboxylate: Another method involves the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which yields diimide (HN=NH) as an intermediate.
Industrial Production Methods: Industrial production methods for trans-Methyl-ethyl-diazene typically involve the thermal decomposition of sulfonylhydrazides, such as 2,4,6-triisopropylbenzenesulfonylhydrazide. This method allows for the in-situ generation of the compound, which is then used in various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-Methyl-ethyl-diazene can undergo oxidation reactions, leading to the formation of nitrogen gas (N₂) and other by-products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), air.
Reducing Agents: Various hydride donors.
Catalysts: Carboxylic acids can catalyze the cis-trans isomerization of diazenes.
Major Products:
Oxidation Products: Nitrogen gas (N₂), water (H₂O).
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted diazenes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Hydrogenation Reactions: trans-Methyl-ethyl-diazene is used as a reagent in hydrogenation reactions, where it selectively delivers hydrogen to unsaturated substrates.
Biology:
Biological Studies: The compound is used in studies related to nitrogen metabolism and enzymatic reactions involving nitrogen compounds.
Medicine:
Pharmaceutical Research: this compound derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Industry:
Wirkmechanismus
Mechanism: The mechanism of action of trans-Methyl-ethyl-diazene involves the interaction of its nitrogen-nitrogen double bond with various molecular targets. The compound can undergo cis-trans isomerization, which is influenced by factors such as temperature and the presence of catalysts .
Molecular Targets and Pathways:
Nitrogen Metabolism Pathways: The compound interacts with enzymes involved in nitrogen metabolism.
Isomerization Pathways: The cis-trans isomerization involves in-plane inversion and out-of-plane torsion mechanisms.
Vergleich Mit ähnlichen Verbindungen
Diimide (HN=NH): A simpler diazene with similar chemical properties.
Azobenzene: An organic diazene used in various applications, including as a photoresponsive material.
Uniqueness: trans-Methyl-ethyl-diazene is unique due to its specific structural configuration and the presence of both methyl and ethyl groups, which influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
65444-28-2 |
|---|---|
Molekularformel |
C3H8N2 |
Molekulargewicht |
72.11 g/mol |
IUPAC-Name |
ethyl(methyl)diazene |
InChI |
InChI=1S/C3H8N2/c1-3-5-4-2/h3H2,1-2H3 |
InChI-Schlüssel |
NRRFJODUDVGTJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















